An In-depth Technical Guide to 7-Bromo-4-fluoroindoline-2,3-dione
An In-depth Technical Guide to 7-Bromo-4-fluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-fluoroindoline-2,3-dione, a halogenated derivative of the indoline-2,3-dione (isatin) scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The isatin core is a well-established "privileged scaffold" known for a wide range of biological activities. The introduction of bromine and fluorine atoms at the 7th and 4th positions, respectively, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive overview of its chemical properties, predicted biological activities based on structurally similar compounds, and detailed experimental protocols to facilitate further research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of 7-Bromo-4-fluoroindoline-2,3-dione are summarized below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 1245648-36-5 | [1][2] |
| Molecular Formula | C₈H₃BrFNO₂ | [1][3] |
| Molecular Weight | 244.02 g/mol | [1] |
| Density (Predicted) | 1.907 ± 0.06 g/cm³ | [1] |
| Monoisotopic Mass | 242.93312 Da | [3] |
| XlogP (Predicted) | 1.5 | [3] |
| SMILES | C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Br | [3] |
| InChI | InChI=1S/C8H3BrFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) | [3] |
| InChIKey | OTHDRAOYSKYFRW-UHFFFAOYSA-N | [3] |
Predicted Biological Activities
Direct experimental data on the biological activity of 7-Bromo-4-fluoroindoline-2,3-dione is not extensively available in public literature. However, based on the well-documented activities of structurally related halogenated isatin derivatives, several biological activities can be predicted.[4] Halogenated isatins are recognized for their potential as cytotoxic, antineoplastic, and antimicrobial agents.[4][5] The presence of halogens on the isatin ring often enhances these activities.[4][5]
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Anticancer Activity: Halogenated isatins have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis through pathways such as the intrinsic mitochondrial pathway.[4] The electron-withdrawing nature of the fluoro and bromo substituents in 7-Bromo-4-fluoroindoline-2,3-dione may enhance its ability to interact with key intracellular targets.
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Antimicrobial Activity: Isatin derivatives are known to exhibit a broad spectrum of antimicrobial activity against diverse bacterial and fungal strains.[4][6] The halogen substituents are often correlated with increased antimicrobial potency, making 7-Bromo-4-fluoroindoline-2,3-dione a promising candidate for development as a novel antibacterial or antifungal agent.[4]
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Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes, including kinases.[4][7] Dual inhibition of targets like EGFR and BRAFV600E has been reported for other indole derivatives, suggesting a potential avenue of investigation for this compound.[7]
Predicted Signaling Pathway: Intrinsic Apoptosis
Based on the known mechanisms of similar compounds, 7-Bromo-4-fluoroindoline-2,3-dione is predicted to induce apoptosis in cancer cells via the intrinsic pathway. This pathway is initiated by intracellular stress and converges on the mitochondria.
Caption: Predicted intrinsic apoptosis pathway activated by 7-Bromo-4-fluoroindoline-2,3-dione.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of 7-Bromo-4-fluoroindoline-2,3-dione. The synthesis is a representative method adapted from procedures for similar halogenated isatins.[8]
1. Synthesis of 7-Bromo-4-fluoroindoline-2,3-dione (Adapted Protocol)
This synthesis is a multi-step process starting from commercially available precursors. A plausible synthetic route involves the Sandmeyer reaction followed by cyclization. Note: This is a proposed synthetic route and may require optimization.
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Step 1: Synthesis of N-(5-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide
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Dissolve 2-fluoro-5-bromoaniline in a suitable solvent (e.g., hydrochloric acid and water).
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Cool the solution to 0-5°C and add a solution of sodium nitrite to form the diazonium salt.
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In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride.
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Slowly add the diazonium salt solution to the chloral hydrate/hydroxylamine hydrochloride mixture.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the resulting precipitate, wash with water, and dry to obtain the intermediate product.
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-
Step 2: Cyclization to 7-Bromo-4-fluoroindoline-2,3-dione
-
Carefully add the N-(5-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step to concentrated sulfuric acid at a controlled temperature (e.g., below 65°C).[8]
-
Heat the mixture to approximately 80°C and stir for 1-2 hours.[8]
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After completion, pour the reaction mixture slowly into an ice-water mixture with vigorous stirring.[8]
-
Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry to yield 7-Bromo-4-fluoroindoline-2,3-dione.[8]
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[8]
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2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[4]
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Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 7-Bromo-4-fluoroindoline-2,3-dione in DMSO.
-
Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.[4] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition and Measurement:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[4]
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[4]
-
-
Compound Dilution and Inoculation:
-
Incubation and MIC Determination:
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the initial biological screening of 7-Bromo-4-fluoroindoline-2,3-dione.
Caption: Proposed workflow for the biological evaluation of 7-Bromo-4-fluoroindoline-2,3-dione.
7-Bromo-4-fluoroindoline-2,3-dione is a promising heterocyclic compound for further investigation in drug discovery. While direct experimental data is limited, the known biological activities of related halogenated isatins suggest its potential as an anticancer and antimicrobial agent. The provided protocols and workflows offer a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this molecule. Further studies are warranted to elucidate its precise mechanisms of action and to explore its structure-activity relationships for the development of novel therapeutic agents.
References
- 1. 7-bromo-4-fluoroindoline-2,3-dione CAS#: 1245648-36-5 [m.chemicalbook.com]
- 2. 7-bromo-4-fluoroindoline-2,3-dione | 1245648-36-5 [chemicalbook.com]
- 3. PubChemLite - 7-bromo-4-fluoroindoline-2,3-dione (C8H3BrFNO2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
